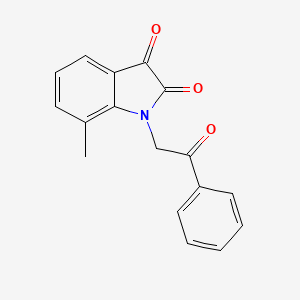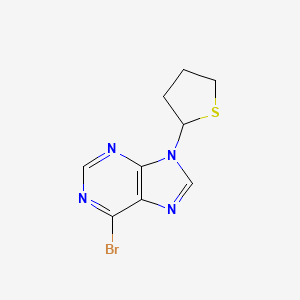![molecular formula C21H14O B11842717 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound characterized by the presence of a phenylethynyl group attached to a biphenyl structure with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
化学反応の分析
Types of Reactions
2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylethynyl-1,1’-biphenyl: Lacks the aldehyde functional group but shares the phenylethynyl and biphenyl structure.
2-(Phenylethynyl)-1,10-phenanthroline: Contains a phenanthroline moiety instead of a biphenyl structure.
Uniqueness
2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both the phenylethynyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications.
特性
分子式 |
C21H14O |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
2-[2-(2-phenylethynyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H14O/c22-16-19-11-5-7-13-21(19)20-12-6-4-10-18(20)15-14-17-8-2-1-3-9-17/h1-13,16H |
InChIキー |
QJRUJQKIIVOUGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


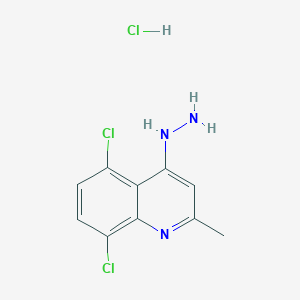

![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
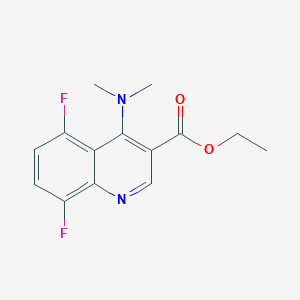
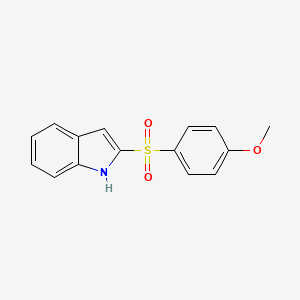
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)




![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
